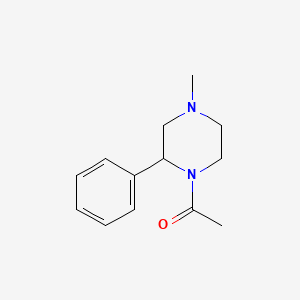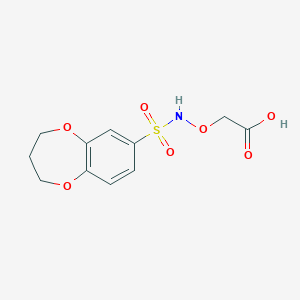
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid, also known as Bz-423, is a small molecule compound that has shown potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid selectively targets and inhibits the function of pro-inflammatory cells such as Th1 and Th17 cells while sparing the anti-inflammatory cells such as Treg cells. It does so by binding to the mitochondrial voltage-dependent anion channel (VDAC) and inducing the release of mitochondrial reactive oxygen species (ROS) in the pro-inflammatory cells. This leads to the activation of caspases and the subsequent apoptosis of the pro-inflammatory cells.
Biochemical and Physiological Effects
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid has been found to have various biochemical and physiological effects such as reducing the production of pro-inflammatory cytokines, inhibiting the proliferation of pro-inflammatory cells, and promoting the proliferation of anti-inflammatory cells. It has also been found to have neuroprotective effects in multiple sclerosis models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid is its selectivity for pro-inflammatory cells, which reduces the risk of off-target effects. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective inhibition.
Direcciones Futuras
In scientific research for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid include studying its potential therapeutic effects in other diseases such as cancer and inflammatory bowel disease. It is also important to further understand its mechanism of action and optimize its potency for clinical use. Additionally, the development of more selective VDAC inhibitors may provide new opportunities for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid involves the reaction of 7-amino-3,4-dihydro-2H-1,5-benzodioxepine with 2-chloroethanesulfonyl chloride in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid has been studied for its potential therapeutic effects in various diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. It has been found to modulate the immune system by selectively targeting and inhibiting the function of pro-inflammatory cells while sparing the anti-inflammatory cells.
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c13-11(14)7-19-12-20(15,16)8-2-3-9-10(6-8)18-5-1-4-17-9/h2-3,6,12H,1,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRWYJXKKYFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NOCC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

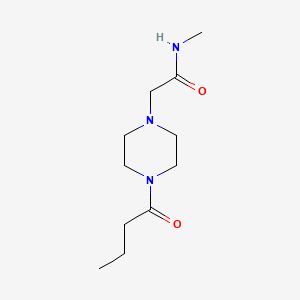
![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
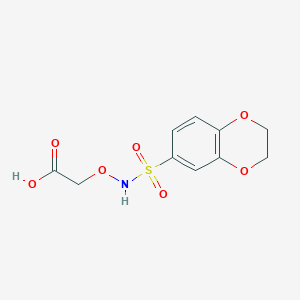
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
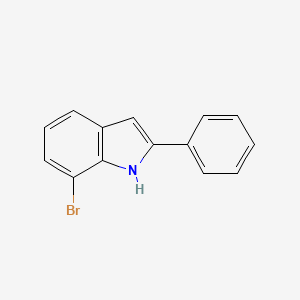
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
